molecular formula C28H27FN2O5S B2754107 ethyl 2-(2-((2-(4-fluorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 850906-09-1

ethyl 2-(2-((2-(4-fluorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No. B2754107
CAS RN: 850906-09-1
M. Wt: 522.59
InChI Key: ATJQNQLVXZRSRH-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Thiophene derivatives can undergo a variety of chemical reactions, depending on their functional groups. They can participate in electrophilic substitution reactions, nucleophilic substitution reactions, and many others .

Scientific Research Applications

Anti-Inflammatory Properties

Thiophene derivatives have been reported to possess anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation.

Anti-Psychotic Applications

Thiophene derivatives can also exhibit anti-psychotic effects . This suggests potential applications in the treatment of psychiatric disorders.

Anti-Arrhythmic Effects

These compounds have been found to have anti-arrhythmic properties , indicating potential use in managing heart rhythm disorders.

Anti-Anxiety Applications

Thiophene derivatives can also have anti-anxiety effects , suggesting potential use in the treatment of anxiety disorders.

Anti-Fungal Properties

These compounds have been reported to possess anti-fungal properties , indicating potential use in the treatment of fungal infections.

Antioxidant Properties

Thiophene derivatives can exhibit antioxidant properties , which could be beneficial in combating oxidative stress in the body.

Estrogen Receptor Modulating Effects

These compounds have been found to have estrogen receptor modulating effects , suggesting potential applications in conditions related to estrogen receptor activity.

Anti-Mitotic Applications

Thiophene derivatives can also have anti-mitotic effects , indicating potential use in the treatment of conditions characterized by abnormal cell division.

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, some thiophene derivatives have shown antimicrobial activity .

Future Directions

Thiophene and its derivatives are of interest in various fields, including medicinal chemistry, due to their diverse biological activities . Future research could explore the potential applications of this compound in more depth.

properties

IUPAC Name

ethyl 2-[[2-[[2-[(4-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27FN2O5S/c1-2-35-28(34)25-21-6-4-8-23(21)37-26(25)30-24(32)16-36-22-7-3-5-20-19(22)13-14-31(27(20)33)15-17-9-11-18(29)12-10-17/h3,5,7,9-12H,2,4,6,8,13-16H2,1H3,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATJQNQLVXZRSRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)COC3=CC=CC4=C3CCN(C4=O)CC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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